(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound “(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazolidinone ring, a pyrazole moiety, and various substituted phenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a thiourea derivative with a haloketone under basic conditions.
Introduction of the Pyrazole Moiety: This step may involve the condensation of a hydrazine derivative with a β-diketone to form the pyrazole ring.
Substitution Reactions: The final steps often involve various substitution reactions to introduce the dimethoxyphenyl, ethoxyphenyl, and phenyl groups.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of thioxo group to sulfoxide or sulfone.
Reduction: Reduction of the pyrazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, thiazolidinone derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound may exhibit similar properties, making it a candidate for drug development and biological studies.
Medicine
In medicine, the compound’s potential therapeutic effects could be explored for treating various diseases
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and pyrazole moiety could interact with biological macromolecules, leading to various biochemical effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Pyrazole Derivatives: Often exhibit anti-inflammatory and analgesic activities.
Phenyl Substituted Compounds: Various biological activities depending on the substitution pattern.
Uniqueness
The uniqueness of “(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one” lies in its complex structure, which combines multiple pharmacophores. This combination could result in unique biological activities and potential therapeutic applications not seen in simpler compounds.
Properties
Molecular Formula |
C32H31N3O4S2 |
---|---|
Molecular Weight |
585.7 g/mol |
IUPAC Name |
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C32H31N3O4S2/c1-5-39-25-12-13-26(21(2)17-25)30-23(20-35(33-30)24-9-7-6-8-10-24)19-29-31(36)34(32(40)41-29)16-15-22-11-14-27(37-3)28(18-22)38-4/h6-14,17-20H,5,15-16H2,1-4H3/b29-19- |
InChI Key |
ACLUPVYXKYRDAO-CEUNXORHSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5)C |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5)C |
Origin of Product |
United States |
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